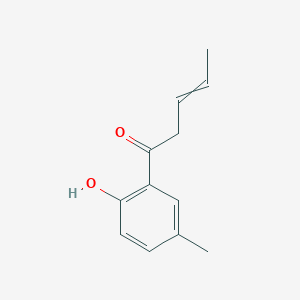![molecular formula C16H22OSSn B14230768 Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- CAS No. 496030-33-2](/img/structure/B14230768.png)
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is an organotin compound with the molecular formula C16H22OSSn and a molecular weight of 381.1 g/mol . This compound is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a complex organic moiety containing a thienyl group and a phenylmethoxyethyl substituent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- typically involves the reaction of trimethyltin chloride with the corresponding organolithium or Grignard reagent derived from 3-[2-(phenylmethoxy)ethyl]-2-thienyl . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the sensitive organotin intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The trimethylstannyl group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions.
Major Products Formed
Oxidation: Organotin oxides or hydroxides.
Reduction: Lower oxidation state organotin compounds.
Substitution: Various organotin halides or alkoxides.
科学的研究の応用
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
作用機序
The mechanism of action of Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets through covalent bonding or coordination with the tin atom . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Stannane, trimethyl(phenylmethyl)-: Similar in structure but lacks the thienyl group.
Stannane, trimethyl[2-methyl-1-(phenylmethoxy)propyl]-: Contains a different alkyl substituent.
Uniqueness
Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]- is unique due to the presence of both a thienyl group and a phenylmethoxyethyl substituent, which confer distinct chemical and biological properties .
特性
CAS番号 |
496030-33-2 |
|---|---|
分子式 |
C16H22OSSn |
分子量 |
381.1 g/mol |
IUPAC名 |
trimethyl-[3-(2-phenylmethoxyethyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C13H13OS.3CH3.Sn/c1-2-4-12(5-3-1)10-14-8-6-13-7-9-15-11-13;;;;/h1-5,7,9H,6,8,10H2;3*1H3; |
InChIキー |
NTPBPTYKUFNQJF-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=C(C=CS1)CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


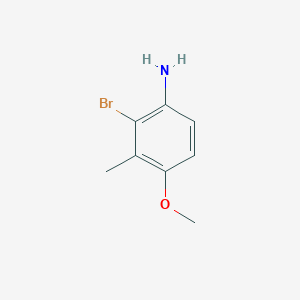
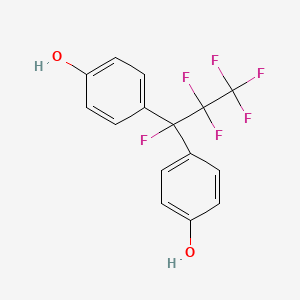
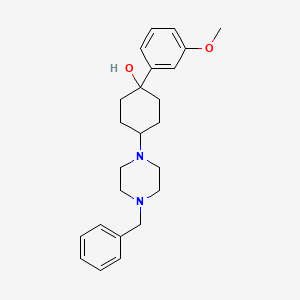
![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
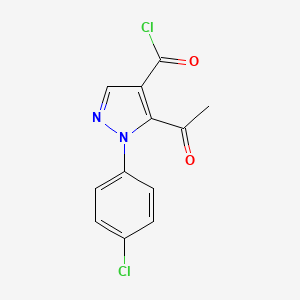
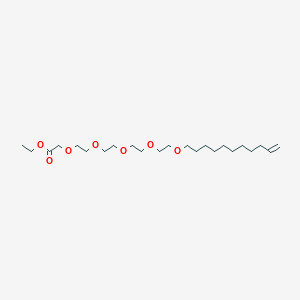
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
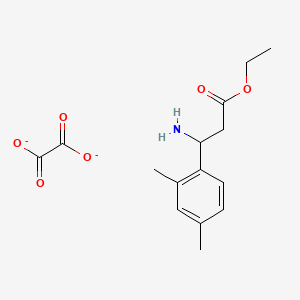
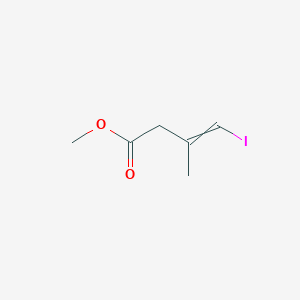
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
